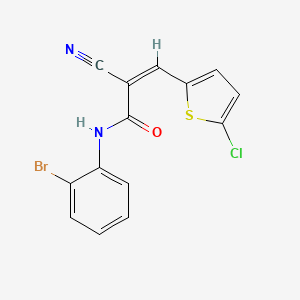

(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds involves the functionalization of C–H bonds at β-positions of 5-membered ring heteroarenes such as thiophene. This is generally more challenging than at α-positions. By using Pd-catalyzed 1,4-migration associated with direct arylation, under appropriate conditions, the functionalization of such thienyl β-positions of 2-arylthiophenes is possible .Chemical Reactions Analysis

The oxidative addition of 2-(2-bromoaryl)thiophenes to palladium followed by Pd 1,4-migration activates these β-positions. Then, Pd-catalyzed direct coupling with heteroarenes provides β-heteroarylated 2-arylthiophene derivatives .Scientific Research Applications

Molecular Structure and Analogs

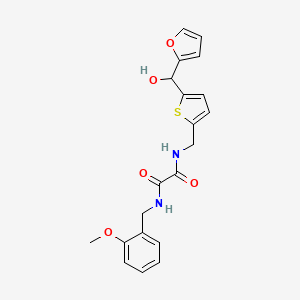

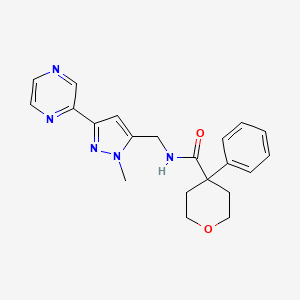

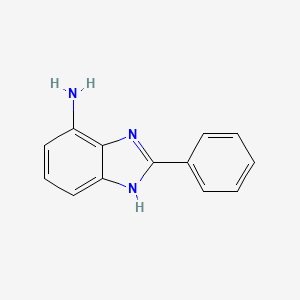

The compound and its analogs are known for their planar molecular structures, contributing to potential binding in shallow ATP-binding pockets, as seen in studies related to leflunomide's active metabolite and its analogs. These structures may offer insights into the design of molecules for targeted therapeutic interventions, highlighting the importance of molecular conformation in drug design and the potential applications of these compounds in inhibiting specific receptors or enzymes (Ghosh, Zheng, & Uckun, 1999).

Heterocyclic Synthesis and Antimicrobial Activity

Compounds related to (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide have been used in the synthesis of heterocyclic compounds, with some exhibiting significant antimicrobial activities. This indicates potential applications in developing novel antimicrobial agents and exploring new treatment avenues for infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Synthetic Methods and Molecular Interactions

Various synthetic approaches involving the compound have led to the creation of different molecular structures, with potential applications in materials science or chemical synthesis. Investigations into their molecular interactions, such as hydrogen bonding and pi-interactions, can provide valuable information for designing new materials or molecules with desired properties (Saeed et al., 2020).

Bioactive Pharmacophores and Asymmetric Synthesis

The compound's structure is related to bioactive pharmacophores found in various natural products, which are crucial for asymmetric incorporation of nitrogen functionality. This highlights its potential use in the synthesis of complex organic molecules and as a building block in drug discovery and development (Trost, Cregg, & Quach, 2017).

Future Directions

The future directions of this compound lie in its potential for scientific research. Its unique structure allows for diverse applications, ranging from medicinal chemistry to material science. The functionalization of C–H bonds at β-positions of 5-membered ring heteroarenes such as thiophene is a key step in its synthesis, which could be explored further .

Properties

IUPAC Name |

(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2OS/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAKFNOOUQMUKY-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(S2)Cl)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(S2)Cl)/C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)

![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B2642563.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642564.png)

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642578.png)